Differentiation as a Scaffold for Potent Antibacterial Agents (Class-level inference)
While Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a precursor, its core scaffold, 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate, was identified as a novel antibacterial template from a 125K compound HTS campaign. This class exhibited a distinct mechanism compared to known antibiotics. The most active optimized derivative from this class, Compound 5, demonstrated a Minimum Inhibitory Concentration (MIC) of 1.2 µg/mL against S. aureus [1]. This potency is a class-level characteristic that justifies investment in the precursor.
| Evidence Dimension | Antibacterial Potency (MIC) |
|---|---|
| Target Compound Data | Optimized derivative (Compound 5) from the 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate class shows MIC = 1.2 µg/mL against S. aureus [1] |
| Comparator Or Baseline | Standard antibiotics in clinical use show high resistance in E. coli, K. pneumoniae, and S. aureus [1] |
| Quantified Difference | Novel template shows sub-2 µg/mL activity against S. aureus, circumventing existing resistance mechanisms. |
| Conditions | Broth microdilution assay; HTS screening of a 125K compound library against a pDualrep2 E. coli reporter system |
Why This Matters
This validates the 2,3'-bithiophene-4'-carboxylate core as a privileged scaffold for overcoming antimicrobial resistance, making its precursor a strategic asset for novel antibiotic development.
- [1] Ivanenkov, Y. A., Yamidanov, R. S., Aladinskiy, V. A., et al. (2020). Large-scale high-throughput screening revealed 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate as novel template for antibacterial agents. Current Drug Discovery Technologies, 17(5), 716-724. DOI: 10.2174/1570163816666190603095521 View Source
